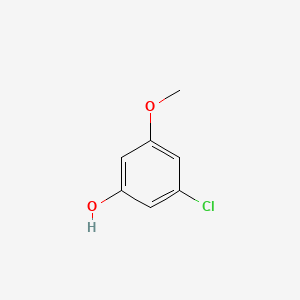
3-Chloro-5-methoxyphenol
Cat. No. B1581831
Key on ui cas rn:
65262-96-6
M. Wt: 158.58 g/mol
InChI Key: LZVYZZFCAMPFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07855213B2
Procedure details


To sodium methanethiolate (12.32 g, 173.80 mmol) was added 1-methyl-2-pyrrolidine (75 mL) followed by 1-chloro-3,5-dimethoxy-benzene (20.00 g, 115.87 mmol) and the reaction heated in a 140° C. bath for 2.5 hours then stirred at room temperature over night. The 1-methyl-2-pyrrolidine was removed under reduced pressure and the material partitioned between ethyl acetate/water/1N hydrochloric acid. The organic layer was washed with twice with 1N hydrochloric acid, once with aqueous saturated sodium chloride, dried over magnesium sulfate and solvent removed under reduced pressure to give a yellowish solid. The solid was chromatographed on 400 mL plug of silica gel eluting with dichloromethane. The combined purified fractions were removed of solvent to give the title compound as a yellow solid (16.62 g, 90%). 1H NMR (300 MHz, DMSO-d6) δ 6.43 (t, J=2.0 Hz, 1 H), 6.40 (t, J=1.9 Hz, 1 H), 6.28 (t, J=2.1 Hz, 1 H), 3.71 (s, 3 H); MS (APCI+) m/z 159 [M+1]+; tR=2.04 min.

[Compound]
Name
1-methyl-2-pyrrolidine
Quantity
75 mL
Type
reactant
Reaction Step One


Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
C[S-].[Na+].[Cl:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13]C)[CH:6]=1>>[Cl:4][C:5]1[CH:6]=[C:7]([OH:13])[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C[S-].[Na+]
|
[Compound]
|
Name
|
1-methyl-2-pyrrolidine
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC(=C1)OC)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
then stirred at room temperature over night
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 1-methyl-2-pyrrolidine was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the material partitioned between ethyl acetate/water/1N hydrochloric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with twice with 1N hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once with aqueous saturated sodium chloride, dried over magnesium sulfate and solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellowish solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was chromatographed on 400 mL plug of silica gel eluting with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined purified fractions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed of solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=C(C1)OC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.62 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
